Regioisomeric Nitro Position: 2-Nitrobenzamide Confers Distinct Kinase Inhibitory Profile Versus 3- and 4-Nitro Analogs
In the 1,3,4-thiadiazole benzoylamino series reported by Radi et al. (2008), the ortho-substituted benzamide derivatives (6a series) exhibited potent Abl tyrosine kinase inhibition at sub-micromolar concentrations, with the lead compound 6a showing dual Abl/Src inhibitory activity and cytodifferentiating effects in HL-60 leukemia cells [1]. The 2-nitro group on the benzamide ring of the target compound is expected to enhance electron withdrawal at the ortho position relative to unsubstituted benzamide, potentially increasing hinge-binding affinity while reducing off-target activity seen with para-nitro analogs in the Sortase A inhibitor series [2]. The para-nitrobenzyl thio analog (N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide) demonstrated SrtA IC50 = 3.8 µM but lacked the kinase polypharmacology profile of the ortho-nitrobenzamide series [3].
| Evidence Dimension | Target engagement profile (Abl/Src kinase vs. Sortase A) |
|---|---|
| Target Compound Data | Predicted multi-kinase engagement (Abl/Src) based on ortho-nitrobenzamide SAR; specific IC50 data not yet available in public domain |
| Comparator Or Baseline | N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide: SrtA IC50 = 3.8 µM; no reported Abl/Src activity |
| Quantified Difference | Qualitative difference in target selectivity: kinase vs. anti-virulence; quantitative kinase IC50 comparison not directly available |
| Conditions | Abl kinase enzymatic assay (Radi 2008); SrtA enzymatic assay (Wehrli 2019) |
Why This Matters
Scientists selecting this compound for kinase-focused programs avoid the confounding anti-virulence pharmacology inherent to the 4-nitrobenzyl thio analog.
- [1] Radi M, Crespan E, Botta G, et al. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorg Med Chem Lett. 2008;18(3):1207-1211. doi:10.1016/j.bmcl.2007.11.112 View Source
- [2] Dawood KM, et al. Thiadiazole inhibitors: a patent review. Expert Opin Ther Pat. 2017;27(4):477-498. doi:10.1080/13543776.2017.1272575 View Source
- [3] Wehrli PM, Uzelac I, Olsson T, et al. Discovery and development of substituted thiadiazoles as inhibitors of Staphylococcus aureus Sortase A. Bioorg Med Chem. 2019;27(19):115043. doi:10.1016/j.bmc.2019.115043 View Source
